molecular formula C15H17N5O2 B7141751 N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine

Cat. No.: B7141751
M. Wt: 299.33 g/mol
InChI Key: WWHFUZXJEPUYID-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine is an intricate and multifunctional organic compound with various potential applications in chemistry, biology, medicine, and industry. It is of significant interest due to its unique structural features, which incorporate a triazolopyridine ring fused with a benzoxazole moiety. The compound's multifaceted properties arise from its complex molecular architecture, providing a foundation for diverse reactivity and bioactivity.

Properties

IUPAC Name

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-21-9-13-18-14-7-6-10(8-20(14)19-13)16-15-17-11-4-2-3-5-12(11)22-15/h2-5,10H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHFUZXJEPUYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2CC(CCC2=N1)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine can be synthesized through a multi-step process involving the formation of the triazolopyridine core followed by the construction of the benzoxazole ring. Typical synthetic routes may involve:

  • Condensation reactions to form the triazolopyridine core.

  • Cyclization reactions to develop the benzoxazole structure.

  • Subsequent functionalization to introduce the methoxymethyl group.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yield and purity. This may include:

  • Use of high-efficiency catalysts.

  • Solvent selection to facilitate reaction progress.

  • Implementation of process control techniques to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecular structure.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of existing functional groups with new ones.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Examples include sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Metal catalysts like palladium, platinum, or nickel are commonly employed in substitution reactions.

Major Products

The chemical transformations of this compound typically yield products with altered functionalities that can enhance or modify its biological and chemical properties, tailored for specific applications.

Scientific Research Applications

N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine has wide-ranging scientific research applications, such as:

  • Chemistry: : Employed as a building block in synthetic organic chemistry to create complex molecules.

  • Biology: : Investigated for its potential in modulating biological pathways, possibly acting as an enzyme inhibitor.

  • Medicine: : Explored for therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine exerts its effects can be summarized as follows:

  • Molecular Targets: : It interacts with specific enzymes or receptors, inhibiting or modifying their activity.

  • Pathways Involved: : The compound influences biochemical pathways, potentially affecting signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Compared to similar compounds, N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-1,3-benzoxazol-2-amine stands out due to its unique structural attributes, which offer distinct reactivity and functionality. Similar compounds include:

  • Benzoxazole derivatives: : Often used for their bioactivity and material properties.

  • Triazolopyridine derivatives: : Investigated for their pharmacological activities.

Its uniqueness lies in the combination of the triazolopyridine and benzoxazole moieties, providing a versatile scaffold for diverse applications.

There you go, a comprehensive breakdown of this compound. Not the most catchy name, but certainly a compound with a lot of potential.

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